![molecular formula C17H18As2O4 B14718053 3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane CAS No. 14849-32-2](/img/structure/B14718053.png)
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane is a unique organoarsenic compound characterized by its spirocyclic structure. This compound features two arsenic atoms within a spirocyclic framework, making it an interesting subject for research in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane typically involves the reaction of pentaerythritol with phenylarsenic dichloride under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The arsenic atoms in the compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atoms to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Arsenic oxides and phenyl-substituted oxides.
Reduction: Reduced arsenic species and phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to bind to specific sites on these targets, modulating their activity. The presence of arsenic atoms can also facilitate redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Similar spirocyclic structure but contains phosphorus atoms instead of arsenic.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Features vinyl groups instead of phenyl groups.
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains dicumylphenoxy groups and phosphorus atoms.
Uniqueness
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane is unique due to the presence of arsenic atoms within its spirocyclic structure. This imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
14849-32-2 |
|---|---|
Molecular Formula |
C17H18As2O4 |
Molecular Weight |
436.16 g/mol |
IUPAC Name |
3,9-diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane |
InChI |
InChI=1S/C17H18As2O4/c1-3-7-15(8-4-1)18-20-11-17(12-21-18)13-22-19(23-14-17)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
IJUCRMBMWLUQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CO[As](O1)C3=CC=CC=C3)CO[As](OC2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
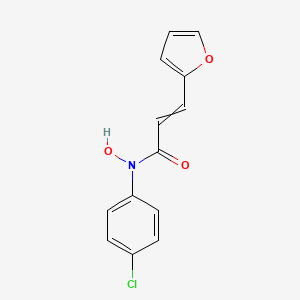


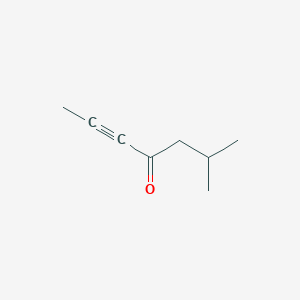
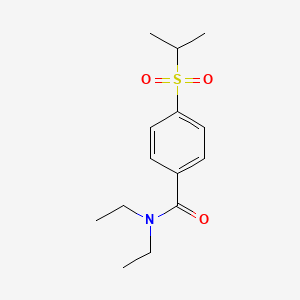
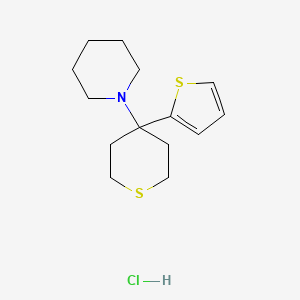
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)



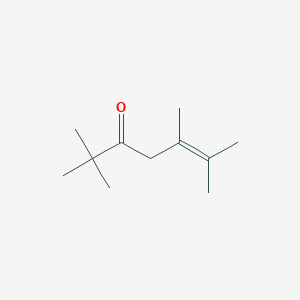
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)

